

Introduction: The Significance of Pyrimidines and the Solubility Challenge

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Compound of Interest

Compound Name: 5-Iodo-4-methoxy-6-methylpyrimidine

CAS No.: 107166-94-9

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The pyrimidine ring is a cornerstone heterocyclic motif in a multitude of natural products and biologically active molecules, including the nucleic acids that comprise DNA and RNA.[1][2] Substituted pyrimidines are a subject of intense research due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [1][2][3] **5-Iodo-4-methoxy-6-methylpyrimidine** is one such derivative, whose potential applications are intrinsically linked to its physicochemical properties.

A critical, yet often underestimated, parameter in the early stages of drug discovery and development is aqueous and solvent solubility.[4] Poor solubility can hinder reliable in vitro assay results, complicate formulation, and ultimately lead to poor bioavailability, dooming an otherwise promising compound. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used to create high-concentration stock solutions for screening, while methanol, a polar protic solvent, is frequently employed in synthesis, purification, and as a co-solvent.[5][6] Understanding the solubility of **5-Iodo-4-methoxy-6-methylpyrimidine** in these two distinct solvents is therefore paramount for its successful investigation.

Physicochemical Profile and Solubility Predictions

While direct experimental data for **5-Iodo-4-methoxy-6-methylpyrimidine** is scarce, we can infer its likely behavior by examining its structure and the properties of related pyrimidine derivatives.

Molecular Structure Analysis:

Caption: Structure of **5-Iodo-4-methoxy-6-methylpyrimidine**.

- **Pyrimidine Core:** Aromatic and capable of hydrogen bonding via its nitrogen atoms.
- **Iodo Group:** A large, lipophilic substituent that will likely decrease solubility in polar solvents like methanol and water.
- **Methoxy Group:** Can act as a hydrogen bond acceptor, potentially offering a slight enhancement to solubility in protic solvents.
- **Methyl Group:** A small, nonpolar group that contributes to the molecule's overall lipophilicity.

Solvent Interactions:

- **DMSO (Dimethyl Sulfoxide):** As a strong polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds.^[5] Its large dipole moment allows it to effectively solvate polar functional groups. For many heterocyclic compounds, DMSO provides superior solubility compared to other organic solvents.^[7] It is reasonable to hypothesize that **5-Iodo-4-methoxy-6-methylpyrimidine** will exhibit good solubility in DMSO, likely sufficient for creating concentrated stock solutions (e.g., 10-100 mM) for biological screening.^[5]
- **Methanol:** As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor.^[6] While the pyrimidine nitrogens and the methoxy oxygen can accept hydrogen bonds from methanol, the overall molecule possesses significant lipophilic character due to the iodo and methyl groups. Studies on other pyrimidine derivatives have shown that solubility in methanol is often lower than in aprotic solvents like DMF (a close analog of DMSO).^[1] Therefore, moderate to good solubility is expected in methanol, but likely less than in DMSO.

Quantitative Solubility Determination: A Validated Protocol

The gravimetric method is a robust and widely accepted technique for accurately determining the solubility of a compound in a specific solvent at various temperatures.[1][3] This protocol provides a self-validating system for generating reliable and reproducible data.

Experimental Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

- Preparation of Saturated Solution:
 - Add an excess amount of **5-Iodo-4-methoxy-6-methylpyrimidine** to a known mass of the chosen solvent (DMSO or methanol) in a sealed vial equipped with a magnetic stirrer. The presence of undissolved solid is crucial to ensure saturation.
 - Causality: Using an excess of the solute ensures that the solution reaches its thermodynamic equilibrium of saturation at a given temperature.
- Equilibration:
 - Place the vial in a temperature-controlled water bath or heating block set to the desired temperature (e.g., 298.15 K / 25 °C).
 - Stir the mixture continuously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
 - After stirring, allow the solution to stand without agitation for at least 4-6 hours at the same constant temperature to allow undissolved solids to settle.
 - Causality: Solubility is a temperature-dependent equilibrium process.[8] Maintaining a constant temperature is critical for accuracy, and allowing the solid to settle prevents contamination of the sample.
- Sampling:

- Carefully withdraw a known volume (e.g., 1-2 mL) of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.
- Immediately transfer the supernatant to a pre-weighed (m_0) vial.
- Quickly seal and re-weigh the vial to determine the total mass of the sample solution (m_1).
- Causality: Pre-warming the pipette minimizes thermal shock that could cause the solute to crystallize out of the saturated solution, leading to an underestimation of solubility.
- Solvent Evaporation and Mass Determination:
 - Evaporate the solvent from the sample vial. For methanol, this can be done at room temperature in a fume hood or under a gentle stream of nitrogen. For DMSO, due to its high boiling point, a vacuum oven at a moderate temperature (e.g., 50-60 °C) is required until a constant weight is achieved.
 - Once the solvent is fully evaporated, re-weigh the vial containing the solid residue (m_2).
 - Causality: Complete removal of the solvent is essential for an accurate measurement of the dissolved solute mass. Achieving a constant weight confirms that all solvent has evaporated.
- Calculation and Data Recording:
 - The mass of the dissolved solute is ($m_2 - m_0$).
 - The mass of the solvent is ($m_1 - m_0$) - ($m_2 - m_0$).
 - Solubility can be expressed in various units, such as g/100g of solvent or mg/mL.
 - Repeat the entire process at different temperatures (e.g., 303.15 K, 308.15 K, 313.15 K) to understand the thermodynamic properties of dissolution.^[3]
 - Perform each measurement in triplicate to ensure reproducibility and calculate the average value.

Data Presentation and Analysis

All quantitative data should be summarized in a clear, structured table.

Table 1: Experimentally Determined Solubility of **5-Iodo-4-methoxy-6-methylpyrimidine**

Temperature (K)	Solvent	Replicate 1 (g/100g solvent)	Replicate 2 (g/100g solvent)	Replicate 3 (g/100g solvent)	Average Solubility (g/100g solvent)
298.15	DMSO				
308.15	DMSO				
318.15	DMSO				
298.15	Methanol				
308.15	Methanol				
318.15	Methanol				

For many organic compounds, solubility increases with temperature.^[8] The experimental data can be correlated with thermodynamic models like the modified Apelblat equation to calculate dissolution parameters such as enthalpy and entropy, providing deeper insight into the dissolution process.^{[1][3]}

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for **5-Iodo-4-methoxy-6-methylpyrimidine** is not available, related iodo- and chloro-substituted pyrimidines are classified with hazards such as skin, eye, and respiratory irritation.^{[9][10]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.^[11]
- Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[10]

- Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide establishes a robust scientific framework for evaluating the solubility of **5-Iodo-4-methoxy-6-methylpyrimidine** in DMSO and methanol. While specific data is pending empirical determination, the structural analysis suggests favorable solubility in DMSO and moderate solubility in methanol. The provided gravimetric protocol offers a validated, step-by-step methodology for researchers to generate high-quality, reproducible data. This foundational knowledge is indispensable for advancing the study of this and other novel pyrimidine derivatives in the fields of chemical biology and drug discovery.

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